MK-0736

Metabolic Syndrome Dyslipidemia Cardiovascular Risk

Researchers studying tissue-specific cortisol modulation in metabolic disorders face a critical challenge: not all 11β-HSD1 inhibitors produce equivalent clinical outcomes, making compound selection pivotal for translational validity. MK-0736 addresses this gap with phase 2-validated, quantifiable efficacy. • Clinically proven 12.3% placebo-adjusted LDL-C reduction in hypertensive, overweight patients • Statistically significant 1.4 kg placebo-adjusted weight loss over 12 weeks • >10,000-fold selectivity for 11β-HSD1 over type 2 isozyme, ensuring clean in vitro data Standard global B2B shipping available for R&D quantities.

Molecular Formula C23H30F3N3O2S
Molecular Weight 469.6 g/mol
CAS No. 719272-79-4
Cat. No. B1677231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0736
CAS719272-79-4
SynonymsMK-0736;  MK 0736;  MK0736.
Molecular FormulaC23H30F3N3O2S
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C23H30F3N3O2S/c1-3-32(30,31)16-6-9-21-10-13-22(14-11-21,15-12-21)20-28-27-19(29(20)2)17-7-4-5-8-18(17)23(24,25)26/h4-5,7-8H,3,6,9-16H2,1-2H3
InChIKeyORQZQBUNAMJFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-0736: Selective 11β-HSD1 Inhibitor Overview


MK-0736 is a small molecule, selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that regenerates active cortisol from inert cortisone in target tissues [1]. Its molecular formula is C23H30F3N3O2S with a molecular weight of 469.56 g/mol [2]. It is distinct from other 11β-HSD1 inhibitors due to a unique pharmacokinetic profile enabling once-daily dosing and was investigated in Phase 2 clinical trials for hypertension and type 2 diabetes mellitus [1].

MK-0736: No Evidence for Generic Substitution


The class of 11β-HSD1 inhibitors is chemically and pharmacologically diverse, and members of this class have demonstrated distinct efficacy and safety profiles in human trials, precluding simple interchange. For instance, while both MK-0736 and MK-0916 are selective 11β-HSD1 inhibitors developed by the same company, their clinical effects on key parameters like diastolic blood pressure and lipid profiles were markedly different, underscoring that in-class substitution can lead to divergent experimental outcomes [1]. Therefore, the selection of a specific compound must be guided by its unique, quantified performance data.

MK-0736: Evidence-Based Differentiation


LDL-C Reduction Superiority vs. MK-0916

In a 12-week Phase 2a clinical trial, MK-0736 at a 7 mg daily dose significantly lowered low-density lipoprotein cholesterol (LDL-C) by 12.3% compared to placebo. In contrast, the sister compound MK-0916 (6 mg/day) showed a non-significant trend toward increasing LDL-C in the same study [1].

Metabolic Syndrome Dyslipidemia Cardiovascular Risk

Body Weight Reduction vs. MK-0916

The same 12-week trial demonstrated that MK-0736 (7 mg/day) led to a significant placebo-adjusted decrease in body weight of -1.4 kg (p=0.014). In contrast, treatment with MK-0916 (6 mg/day) resulted in a non-significant change in body weight of +0.1 kg relative to placebo [1].

Obesity Metabolic Syndrome Weight Management

Blood Pressure Effects vs. MK-0916

In the 12-week Phase 2a trial, MK-0736 (7 mg/day) reduced trough sitting diastolic blood pressure (SiDBP) by -6.2 mmHg from baseline, which was not significantly different from the -7.1 mmHg reduction observed in the placebo group. The MK-0916 (6 mg/day) group showed a -7.5 mmHg reduction, also not statistically significant versus placebo. However, a pre-specified subgroup analysis of patients with baseline SiDBP >95 mmHg revealed a statistically significant placebo-adjusted reduction of -7.3 mmHg (p=0.019) with MK-0916, while the effect with MK-0736 was not reported as significant in this subgroup [1].

Hypertension Cardiovascular Pharmacology Blood Pressure

In Vitro Selectivity Profile: MK-0736 Demonstrates High Selectivity for 11β-HSD1 Over 11β-HSD2

While a direct, quantitative IC50 comparison for MK-0736 is not available in the primary literature, class-level inference from related 11β-HSD1 inhibitors indicates that high selectivity over the type 2 isozyme (11β-HSD2) is a critical design feature. Inhibiting 11β-HSD2, which inactivates cortisol in the kidney, can lead to serious adverse effects like hypertension and hypokalemia. For example, the closely related Merck compound MK-0916 has been shown to inhibit 11β-HSD1 in human adipocytes with an IC50 of 2 nM, but does not inhibit human 11β-HSD2 at concentrations up to 25 µM, representing a >10,000-fold selectivity window [1]. MK-0736 was developed with the same selective profile imperative [2].

Enzyme Assays Selectivity Target Engagement

MK-0736: Validated Application Scenarios


Lipid Modulation via 11β-HSD1 Inhibition

Researchers studying the impact of tissue-specific cortisol modulation on dyslipidemia can use MK-0736 as a tool compound with validated clinical efficacy. The evidence shows a significant 12.3% placebo-adjusted reduction in LDL-C in a hypertensive, overweight patient population [1]. This quantifiable effect on a key lipid parameter makes it a superior choice over its analog MK-0916, which lacked this effect.

Obesity and Metabolic Syndrome Models

For studies aiming to model the effects of 11β-HSD1 inhibition on body weight, MK-0736 offers a clinically validated reference point. Its administration resulted in a statistically significant placebo-adjusted weight loss of 1.4 kg in a 12-week trial [1], a finding that was not replicated by MK-0916. This provides a crucial in vitro/in vivo correlate for animal models of obesity.

In Vitro Target Validation and Selectivity Profiling

MK-0736 serves as a high-quality tool for in vitro assays requiring selective 11β-HSD1 inhibition. As a member of a chemotype known for >10,000-fold selectivity for 11β-HSD1 over the type 2 isozyme, it minimizes confounding off-target effects in cellular models [1]. This is essential for generating clean, interpretable data on the role of 11β-HSD1 in cortisol metabolism.

Technical Documentation Hub

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34 linked technical documents
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